Streptovaricin B Streptovaricin B
Brand Name: Vulcanchem
CAS No.: 11031-82-6
VCID: VC0227438
InChI:
SMILES:
Molecular Formula: C8H8ClNO2
Molecular Weight: 0

Streptovaricin B

CAS No.: 11031-82-6

Cat. No.: VC0227438

Molecular Formula: C8H8ClNO2

Molecular Weight: 0

* For research use only. Not for human or veterinary use.

Streptovaricin B - 11031-82-6

Specification

CAS No. 11031-82-6
Molecular Formula C8H8ClNO2
Molecular Weight 0

Introduction

Chemical Structure and Properties

Streptovaricin B possesses a complex molecular architecture with the chemical formula C₄₂H₅₃NO₁₅ and a molecular weight of 811.8679 g/mol . The compound exhibits absolute stereochemistry with nine defined stereocenters that contribute to its three-dimensional complexity and biological specificity . Its structure is characterized by an ansa chain (aliphatic bridge) connecting two positions of a naphthalene core, with the distinctive methylenedioxy bridge further enhancing its structural complexity.

Table 1: Physical and Chemical Properties of Streptovaricin B

PropertyValue
Molecular FormulaC₄₂H₅₃NO₁₅
Molecular Weight811.8679 g/mol
StereochemistryAbsolute
Defined Stereocenters9
CAS Number11031-82-6
Charge0

The chemical structure of streptovaricin B includes several important functional groups that contribute to its biological activity, including hydroxyl groups at positions C-20 and C-28, which play significant roles in its antibacterial properties . The compound also features a methoxycarbonyl side chain at C-24 and an inner lactone ring between C-21 and C-24 that positively affects its biological activity . The methylenedioxy bridge, formed between two adjacent hydroxyl groups on the naphthalene ring, represents the most distinctive structural feature and is crucial for its interaction with target enzymes .

Biosynthesis of Streptovaricin B

The biosynthesis of streptovaricin B involves a complex series of enzymatic reactions beginning with the polyketide synthase (PKS) pathway, which constructs the carbon backbone through sequential condensation reactions. Recent research has significantly advanced our understanding of this biosynthetic process, particularly through the identification and characterization of the streptovaricin biosynthetic gene cluster from Streptomyces spectabilis CCTCC M2017417 .

A critical aspect of streptovaricin B biosynthesis is the involvement of five cytochrome P450 enzymes (StvP1-P5), each responsible for specific modifications to the molecular scaffold . Through targeted gene deletion studies and biochemical verification, researchers have elucidated the precise functions of these enzymes:

Table 2: Functions of Cytochrome P450 Enzymes in Streptovaricin Biosynthesis

EnzymeFunction
StvP1Hydroxylation of C-20
StvP2Formation of the methylenedioxy bridge
StvP3Potentially involved in naphthalene ring formation
StvP4Hydroxylation of Me-24
StvP5Hydroxylation of C-28

The formation of the methylenedioxy bridge, catalyzed by the P450 enzyme StvP2, represents a particularly fascinating aspect of streptovaricin biosynthesis . X-ray crystallography studies of StvP2 in complex with its substrate have revealed that this enzyme catalyzes the bridge formation through an intramolecular nucleophilic substitution mechanism, facilitated by hydroxylation via the heme core and keto-enol tautomerization mediated by a crucial catalytic triad (Asp89-His92-Arg72) . Importantly, in vitro reconstitution experiments have demonstrated that C6-O-methylation and C4-O-acetylation of the precursor molecules are necessary prerequisites for methylenedioxy bridge formation .

Mechanism of Action

Streptovaricin B exhibits its biological effects primarily through the inhibition of nucleic acid polymerases in target organisms . The compound demonstrates significant activity against various viral and bacterial pathogens by interfering with critical steps in their replication processes. In poxviruses, streptovaricin B targets early stages of messenger RNA synthesis, effectively preventing viral replication by disrupting the production of essential viral proteins.

The mechanism of action involves the binding of streptovaricin B to specific sites on nucleotide polymerases, with the methylenedioxy bridge playing a crucial role in enhancing these interactions . The structural similarity of streptovaricin B to rifamycins, which are known to inhibit DNA-dependent RNA polymerase in bacteria, suggests comparable mechanisms of action against bacterial targets . This inhibitory activity explains the compound's effectiveness against both bacterial and viral pathogens.

Studies from as early as 1981 have documented the inhibitory effects of streptovaricin derivatives on cellular and virus-associated nucleotide polymerases, particularly noting activity against herpes simplex virus . The multi-targeted nature of streptovaricin B's inhibitory action contributes to its broad-spectrum antimicrobial profile and makes it an interesting candidate for further development as a therapeutic agent.

Biological Activities

Streptovaricin B demonstrates remarkable biological activities against a diverse range of pathogenic organisms, with particular efficacy against certain bacterial and viral targets. These activities position the compound as a potential candidate for therapeutic development in several areas.

Antibacterial Activity

Streptovaricin B exhibits potent antibacterial effects, particularly against mycobacteria and methicillin-resistant Staphylococcus aureus (MRSA) . The efficacy against MRSA is especially significant given the growing clinical challenge of antibiotic resistance and the need for new antimicrobial agents. Structure-activity relationship studies have revealed that specific structural features, particularly the hydroxyl group at C-28, play crucial roles in determining the antibacterial activity of streptovaricin B .

Antiviral Activity

The compound demonstrates significant antiviral properties, with documented activity against poxviruses including variola virus (the causative agent of smallpox). This activity stems from its ability to inhibit viral mRNA synthesis during early infection stages. Additionally, research has indicated potential activity against herpes simplex virus through the inhibition of virus-associated nucleotide polymerases .

Table 3: Biological Activities of Streptovaricin B

Target PathogenActivityMechanism
MycobacteriaPotent antibacterial effectInhibition of RNA polymerase
Methicillin-resistant S. aureusSignificant antibacterial activityInhibition of bacterial transcription
PoxvirusesInhibition of viral replicationTargeting early mRNA synthesis
Herpes simplex virusAntiviral activityInhibition of virus-associated polymerases

The broad-spectrum antimicrobial profile of streptovaricin B, combined with its activity against resistant bacterial strains, makes it a compound of considerable interest for further investigation and potential therapeutic development.

Structure-Activity Relationships

Comprehensive studies of streptovaricin B and related compounds have revealed important structure-activity relationships that provide valuable insights into the molecular basis of their biological activities. Understanding these relationships is essential for rational drug design and the development of more effective derivatives.

Research on streptovaricins has identified several key structural features that significantly influence their antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA) :

Table 4: Key Structure-Activity Relationships in Streptovaricins

Structural FeatureEffect on ActivitySignificance
Hydroxyl group at C-28Plays a vital role in antibacterial activityEssential structural element
Hydroxyl group at C-20Enhances activity when methoxycarbonyl side chain at C-24 is absentConditionally important modification
Methoxycarbonyl side chain at C-24Increases activity regardless of C-20 hydroxylationGenerally beneficial structural feature
Inner lactone ring (C-21 to C-24)Shows positive effect on antimicrobial activityImportant structural element
Methylenedioxy bridgeCritical for biological activity and enzyme interactionCore structure determining activity

These structure-activity relationships demonstrate the complex interplay between various structural elements in determining the biological profile of streptovaricin B . The methylenedioxy bridge, in particular, has been identified as crucial for enhancing binding affinity to target enzymes, including viral polymerases and bacterial RNA polymerases .

The identification of these key structural determinants provides a foundation for the rational design of streptovaricin derivatives with potentially enhanced properties, such as improved potency, selectivity, or pharmacokinetic characteristics.

Synthesis and Production Methods

The production of streptovaricin B can be approached through several complementary methods, each with distinct advantages and challenges. These approaches range from traditional natural product isolation to advanced biotechnological strategies.

Natural Extraction

The traditional approach to obtaining streptovaricin B involves cultivating producer microorganisms, particularly Streptomyces species, followed by extraction and purification procedures . Streptomyces griseus was the original source organism for streptovaricin B, while more recent studies have utilized Streptomyces spectabilis CCTCC M2017417 as a reliable producer of streptovaricins . The extraction process typically involves cultivation of the microorganism in appropriate growth media, followed by solvent extraction, chromatographic purification, and structural confirmation through analytical methods.

Biotechnological Approaches

Recent advances in understanding the biosynthetic pathway of streptovaricin B have enabled the development of biotechnological approaches to its production . These methods leverage genetic engineering techniques to optimize production or generate structural analogues with potentially improved properties.

Key biotechnological strategies include:

  • Expression of the streptovaricin biosynthetic gene cluster in heterologous hosts

  • Targeted genetic modifications of producer strains

  • Combinatorial biosynthesis approaches

The successful deletion of cytochrome P450 genes (stvP1-P5) has already resulted in the identification of new streptovaricin analogues, demonstrating the potential of this approach for generating structural diversity and potentially compounds with enhanced properties .

Synthetic Methods

Research Developments and Future Perspectives

Research on streptovaricin B continues to advance, with recent studies providing significant insights into its structural features, biosynthetic mechanisms, and biological activities. These developments have important implications for potential applications and future research directions.

Recent Research Findings

A major recent advancement has been the elucidation of the mechanism of methylenedioxy bridge formation in streptovaricins, catalyzed by the cytochrome P450 enzyme StvP2 . X-ray crystallography studies have revealed the detailed structure of StvP2 in complex with its substrate, providing unprecedented insights into the enzymatic reaction mechanism . This research has identified a crucial catalytic triad (Asp89-His92-Arg72) within StvP2 that facilitates the intramolecular nucleophilic substitution reaction responsible for bridge formation .

Additionally, comprehensive structure-activity relationship studies have clarified the structural determinants of antibacterial activity in streptovaricins, particularly highlighting the importance of the hydroxyl group at C-28 and other key functional elements . These findings provide valuable guidance for the rational design of more effective derivatives.

Challenges and Limitations

Despite significant progress, several challenges remain in the research and development of streptovaricin B:

  • The structural complexity of the compound presents challenges for large-scale production through either extraction or chemical synthesis

  • Optimization of biotechnological production methods requires further refinement to achieve commercially viable yields

  • Comprehensive evaluation of pharmacokinetic properties, toxicity profiles, and in vivo efficacy is needed to assess the therapeutic potential

Future Research Directions

The current state of research suggests several promising directions for future investigations:

  • Further exploration of structure-activity relationships to guide the rational design of more effective derivatives with improved pharmacological properties

  • Development of optimized biotechnological production platforms leveraging synthetic biology approaches

  • Comprehensive evaluation of the potential of streptovaricin B and its derivatives for addressing antibiotic-resistant bacterial infections

  • Investigation of potential synergistic effects with other antimicrobial agents

The continuing advancement of analytical techniques, computational methods, and synthetic biology tools is expected to accelerate progress in these areas, potentially bringing streptovaricin B closer to practical applications in addressing significant health challenges.

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